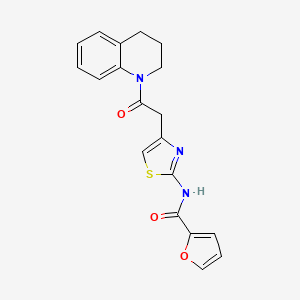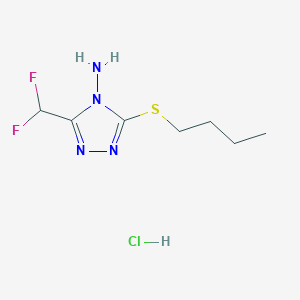![molecular formula C14H11FN4O3 B2554971 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one CAS No. 1796909-39-1](/img/structure/B2554971.png)
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy used for the treatment of non-small cell lung cancer (NSCLC) with certain EGFR mutations. AZD-9291 has shown promising results in clinical trials and has been approved by the United States Food and Drug Administration (FDA) for the treatment of NSCLC.
Mecanismo De Acción
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its activity and downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells with EGFR mutations, while sparing normal cells. The T790M mutation, which is associated with resistance to first-generation EGFR inhibitors, is particularly sensitive to this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with rapid absorption and distribution to target tissues. It has a long half-life and is metabolized primarily by the liver. This compound has been shown to have minimal drug-drug interactions and does not significantly affect the QT interval, a measure of cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has several advantages for use in lab experiments. It selectively targets mutant EGFR, making it a useful tool for studying EGFR signaling pathways and their role in cancer progression. It is also less toxic than traditional chemotherapy, making it suitable for use in cell culture and animal models. However, its irreversible binding to EGFR can make it difficult to study the effects of EGFR inhibition on cell signaling pathways.
Direcciones Futuras
There are several future directions for the study of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one. One area of interest is the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors, to improve treatment outcomes. Another area of research is the development of biomarkers to predict response to this compound and other EGFR inhibitors. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one involves several steps, including the condensation of 4-fluoroaniline with 3-nitropyridine-2-carbaldehyde to form 4-fluoro-N-(3-nitropyridin-2-yl)aniline. This intermediate is then reacted with ethyl 2-bromo-3-oxobutanoate to form this compound. The final product is purified using chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR mutations, particularly the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. This compound selectively targets mutant EGFR, sparing normal cells and reducing toxicity compared to traditional chemotherapy. It has also shown potential for use in combination with other therapies, such as immune checkpoint inhibitors.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-9-3-5-10(6-4-9)18-8-11(14(18)20)17-13-12(19(21)22)2-1-7-16-13/h1-7,11H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQDHQHTDWTKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2554889.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2554893.png)

![(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride](/img/structure/B2554899.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2554901.png)
![(Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2554902.png)
![methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate](/img/structure/B2554904.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2554908.png)
![7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2554910.png)
![8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2554911.png)